molecular formula C13H13BrN2OS B14597891 Imidazo(1,5-a)pyridin-1(5H)-one, 2-(3-bromophenyl)hexahydro-3-thioxo- CAS No. 60725-92-0

Imidazo(1,5-a)pyridin-1(5H)-one, 2-(3-bromophenyl)hexahydro-3-thioxo-

Cat. No.: B14597891
CAS No.: 60725-92-0
M. Wt: 325.23 g/mol
InChI Key: ONNBYROWDCKYJJ-UHFFFAOYSA-N
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Description

Imidazo(1,5-a)pyridin-1(5H)-one, 2-(3-bromophenyl)hexahydro-3-thioxo- is a complex organic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromophenyl group and a thioxo group in its structure suggests that it might have unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imidazo(1,5-a)pyridin-1(5H)-one, 2-(3-bromophenyl)hexahydro-3-thioxo- typically involves multi-step organic reactions. Common starting materials might include substituted pyridines and imidazoles. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This might include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, especially at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group makes it a good candidate for nucleophilic substitution reactions, where the bromine can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce a variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible therapeutic applications due to its unique structure and biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. It might interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. The presence of the bromophenyl and thioxo groups suggests that it could form strong interactions with its targets, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • Imidazo(1,5-a)pyridin-1(5H)-one derivatives with different substituents.
  • Other bromophenyl-containing compounds.
  • Thioxo-containing heterocycles.

Uniqueness

The unique combination of the imidazopyridine core, bromophenyl group, and thioxo group in this compound might confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

60725-92-0

Molecular Formula

C13H13BrN2OS

Molecular Weight

325.23 g/mol

IUPAC Name

2-(3-bromophenyl)-3-sulfanylidene-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridin-1-one

InChI

InChI=1S/C13H13BrN2OS/c14-9-4-3-5-10(8-9)16-12(17)11-6-1-2-7-15(11)13(16)18/h3-5,8,11H,1-2,6-7H2

InChI Key

ONNBYROWDCKYJJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(C1)C(=O)N(C2=S)C3=CC(=CC=C3)Br

Origin of Product

United States

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